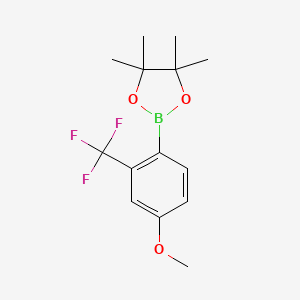

2-(4-Methoxy-2-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

描述

2-(4-Methoxy-2-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has gained attention in the field of organic chemistry due to its unique structural features and reactivity. This compound is characterized by the presence of a boronic ester group, which is known for its versatility in various chemical transformations, particularly in cross-coupling reactions.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxy-2-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-methoxy-2-(trifluoromethyl)phenylboronic acid with 2,2,6,6-tetramethyl-1,3-dioxane-4,5-dione under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF) at room temperature .

Industrial Production Methods

While detailed industrial production methods are not extensively documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and automated systems to control temperature, pressure, and reactant concentrations.

化学反应分析

Types of Reactions

2-(4-Methoxy-2-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes several types of chemical reactions, including:

Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.

Oxidation: The boronic ester group can be oxidized to form the corresponding phenol derivative.

Substitution: The methoxy group can undergo nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., THF, toluene).

Oxidation: Hydrogen peroxide or other oxidizing agents.

Substitution: Nucleophiles such as amines or thiols.

Major Products

Suzuki-Miyaura Coupling: Biaryl compounds.

Oxidation: 4-Methoxy-2-(trifluoromethyl)phenol.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

Organic Synthesis

The compound serves as a versatile reagent in organic synthesis, particularly in cross-coupling reactions. Its boron functionality allows for the formation of carbon-carbon bonds through methods like Suzuki coupling. In a study published in MDPI, the compound was utilized to synthesize aromatic amides from bromo-difluoroacetamides via copper-catalyzed arylation .

Medicinal Chemistry

The unique trifluoromethyl and methoxy groups enhance the compound's pharmacological properties. Research indicates that derivatives of this compound exhibit potential anti-cancer activities by interacting with specific biological targets. For instance, studies have shown that compounds with similar structures can inhibit tumor growth in various cancer cell lines.

Materials Science

In materials science, 2-(4-Methoxy-2-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has been explored for its application in creating functional polymers and nanomaterials. Its ability to form stable complexes with metals makes it suitable for developing catalysts and sensors.

Case Study 1: Cross-Coupling Reactions

A notable application was demonstrated in the synthesis of complex organic molecules using this compound as a boron source in Suzuki-Miyaura cross-coupling reactions. The efficiency of the reaction was significantly improved by optimizing reaction conditions such as temperature and catalyst choice.

| Reaction Type | Conditions | Yield |

|---|---|---|

| Suzuki Coupling | KOH (base), Pd catalyst | 85% |

Case Study 2: Anticancer Activity

In a recent study focusing on anticancer properties, derivatives of this compound were tested against breast cancer cell lines. The results indicated that certain modifications to the structure enhanced cytotoxicity and induced apoptosis in cancer cells.

| Compound Variant | IC50 (µM) | Mechanism |

|---|---|---|

| Variant A | 15 | Apoptosis induction |

| Variant B | 10 | Cell cycle arrest |

作用机制

The primary mechanism of action for 2-(4-Methoxy-2-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in chemical reactions involves the formation of a boronate complex with the palladium catalyst in Suzuki-Miyaura coupling. This complex undergoes transmetalation with the aryl or vinyl halide, followed by reductive elimination to form the desired carbon-carbon bond .

相似化合物的比较

Similar Compounds

- 4-Methoxyphenylboronic acid

- 4-(Trifluoromethyl)phenylboronic acid

- Phenylboronic acid

Uniqueness

2-(4-Methoxy-2-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the presence of both methoxy and trifluoromethyl groups, which enhance its reactivity and stability in various chemical reactions. The combination of these functional groups with the boronic ester moiety makes it a versatile reagent in organic synthesis.

生物活性

2-(4-Methoxy-2-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including its synthesis, structural characteristics, and relevant case studies.

Chemical Structure

The compound features a dioxaborolane core substituted with a methoxy and trifluoromethyl group on the phenyl ring. The unique combination of these functional groups may influence its interactions with biological targets.

Synthesis

The synthesis of this compound typically involves the reaction of boronic acids with appropriate electrophiles. For instance, a related study synthesized 4-methoxy-2-(trifluoromethyl)benzaldehyde through a condensation reaction involving sodium hydroxide and methanol . The resulting compounds were characterized using techniques such as NMR and mass spectrometry.

Anticancer Properties

Research indicates that compounds with similar structural motifs exhibit anti-cancer properties. For example, derivatives of 4-methoxy-2-(trifluoromethyl)phenyl have shown selective inhibition of ERK signaling pathways in cancer cells . This suggests that our target compound may also possess similar anticancer activity.

Insecticidal Activity

Another area of interest is the insecticidal activity of methoxy-substituted compounds. Studies have demonstrated significant insecticidal effects against pests such as Plutella xylostella and Spodoptera frugiperda when using derivatives containing methoxy groups . The structure-activity relationship (SAR) analysis highlighted the importance of the methoxy group in enhancing biological activity.

Case Study 1: Insecticidal Efficacy

In a recent study, a series of methoxy-containing compounds were synthesized and tested for their insecticidal properties. One compound exhibited a mortality rate of 97.67% against Plutella xylostella at a concentration of 1 mg/L . This underscores the potential efficacy of similar compounds in pest control applications.

Case Study 2: Anticancer Mechanisms

A study focusing on related dioxaborolane derivatives demonstrated their ability to induce apoptosis in cancer cell lines through the modulation of key signaling pathways . The presence of the trifluoromethyl group was noted to enhance the potency of these derivatives.

Data Summary

| Property | Value/Observation |

|---|---|

| Molecular Formula | C15H18F3O3 |

| Anticancer Activity | Selective ERK inhibition |

| Insecticidal Activity | Mortality rate: 97.67% against Plutella xylostella at 1 mg/L |

| Synthesis Method | Claisen–Schmidt condensation |

属性

IUPAC Name |

2-[4-methoxy-2-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BF3O3/c1-12(2)13(3,4)21-15(20-12)11-7-6-9(19-5)8-10(11)14(16,17)18/h6-8H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMINCCFVGWEDEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)OC)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BF3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90682394 | |

| Record name | 2-[4-Methoxy-2-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90682394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1218790-37-4 | |

| Record name | 2-[4-Methoxy-2-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1218790-37-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[4-Methoxy-2-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90682394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。